3-(4-Fluoro-3-methylphenyl)thiolan-3-ol
Description
3-(4-Fluoro-3-methylphenyl)thiolan-3-ol is a sulfur-containing heterocyclic compound featuring a thiolane (tetrahydrothiophene) ring substituted with a hydroxyl group at position 3 and a 4-fluoro-3-methylphenyl moiety. This structure combines aromatic fluorination, methyl substitution, and a polar hydroxyl group, making it a candidate for pharmaceutical and agrochemical applications.
Properties
IUPAC Name |
3-(4-fluoro-3-methylphenyl)thiolan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FOS/c1-8-6-9(2-3-10(8)12)11(13)4-5-14-7-11/h2-3,6,13H,4-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDZUMRAHBCZYAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2(CCSC2)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
a. 4-(4-Fluoro-3-methylphenyl)-6-aryl-1,6-dihydropyrimidin-2-ol Derivatives
- Structure : These compounds retain the 4-fluoro-3-methylphenyl group but replace the thiolane ring with a dihydropyrimidin-2-ol core.
- Bioactivity : Exhibited analgesic and anti-inflammatory effects in preclinical studies, attributed to the hydroxyl group’s hydrogen-bonding capacity and the fluorinated phenyl group’s metabolic stability .
b. 3-(Trifluoromethyl)thietan-3-ol
- Structure : Features a thietane (three-membered sulfur ring) with a trifluoromethyl group instead of the fluorophenyl moiety.
c. (4-Fluoro-3-methylphenyl)thiourea
- Structure : Substitutes the thiolane-hydroxyl system with a thiourea group.
- Reactivity: Thioureas are known for metal chelation and enzyme inhibition, suggesting divergent pharmacological mechanisms compared to hydroxyl-containing analogs .
Physicochemical Properties
*logP values estimated via computational models.
Key Research Findings and Challenges
- Synthetic Challenges : Thiolane derivatives often require precise catalyst selection (e.g., InCl3 for triazole analogs) to avoid by-products .
- Bioactivity Gaps : While pyrimidine analogs show promise in analgesia, thiolane-3-ol’s specific activity remains underexplored.
- Metabolic Stability : Fluorine substitution in the phenyl ring may reduce oxidative metabolism, as seen in related compounds .
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